molecular formula C12H12N2O B13483095 5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine

5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine

Cat. No.: B13483095
M. Wt: 200.24 g/mol
InChI Key: DALSXURCDDXJFC-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1H-inden-5-yl)isoxazol-3-amine is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with a 2,3-dihydroindenyl group and an amine group at the 3-position. The dihydroindenyl moiety imparts a bicyclic, partially saturated aromatic system, which influences steric bulk, lipophilicity, and electronic properties.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-amine

InChI

InChI=1S/C12H12N2O/c13-12-7-11(15-14-12)10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2,(H2,13,14)

InChI Key

DALSXURCDDXJFC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=CC(=NO3)N

Origin of Product

United States

Preparation Methods

The synthesis of 5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes, treatment with molecular iodine, and subsequent reaction with hydroxylamine . Another method employs a copper(I)-catalyzed procedure for the rapid synthesis of 3,5-disubstituted isoxazoles by reacting in situ generated nitrile oxides with terminal acetylenes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, hydroxylamine, and copper(I) catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the isoxazole ring.

Scientific Research Applications

This compound has significant scientific research applications due to its potential biological activities. Isoxazole derivatives, including 5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine, have been studied for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer effects could involve the modulation of cell signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2.1.1 5-(3-Methyloxetan-3-yl)isoxazol-3-amine (CAS 1267855-77-5)
  • Structure : Replaces the dihydroindenyl group with a 3-methyloxetan-3-yl substituent.
  • Key Differences :
    • The oxetane ring introduces a polar, strained ether group, enhancing solubility in polar solvents compared to the hydrophobic dihydroindenyl group .
    • Methyl substitution on the oxetane may reduce steric hindrance relative to the bicyclic dihydroindenyl system.
  • Implications : Likely improved metabolic stability due to oxetane’s resistance to oxidative metabolism, but reduced membrane permeability compared to the lipophilic dihydroindenyl analog.
2.1.2 5-[5-(3,4-Dimethoxyphenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine (CAS 725698-85-1)
  • Structure : Integrates a dimethoxyphenyl-isoxazole moiety linked to an oxadiazole-2-amine.
  • The oxadiazole ring introduces additional hydrogen-bonding sites, which may enhance binding affinity but reduce passive diffusion .
  • Implications : Greater polarity and electronic complexity compared to the dihydroindenyl analog, suggesting divergent pharmacological targets (e.g., kinase inhibitors vs. GPCR modulators).

Physicochemical Properties

Property 5-(2,3-Dihydro-1H-inden-5-yl)isoxazol-3-amine 5-(3-Methyloxetan-3-yl)isoxazol-3-amine 5-[5-(3,4-Dimethoxyphenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine
Lipophilicity (Predicted logP) High (~3.5) Moderate (~2.0) Low (~1.5)
Solubility Low in water, high in DMSO Moderate in polar solvents High in DMSO, low in water
Steric Bulk High (bicyclic substituent) Moderate (monocyclic oxetane) High (dimethoxyphenyl + oxadiazole)

Notes:

  • The dihydroindenyl group’s hydrophobicity may favor blood-brain barrier penetration, whereas the oxadiazole derivative’s polarity limits CNS activity .
  • Oxetane-containing analogs balance solubility and permeability, making them versatile for oral drug design .

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